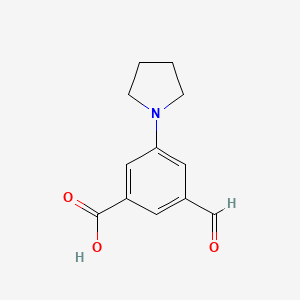

3-formyl-5-(pyrrolidin-1-yl)benzoic acid

説明

3-Formyl-5-(pyrrolidin-1-yl)benzoic acid is a benzoic acid derivative featuring a formyl (-CHO) group at the 3-position and a pyrrolidin-1-yl substituent at the 5-position of the aromatic ring. The formyl group introduces reactivity for further derivatization, such as Schiff base formation, making it a versatile intermediate in medicinal chemistry and drug design .

特性

IUPAC Name |

3-formyl-5-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-8-9-5-10(12(15)16)7-11(6-9)13-3-1-2-4-13/h5-8H,1-4H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZMVWPDSWOOMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=CC(=C2)C(=O)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-formyl-5-(pyrrolidin-1-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the formylation of 5-(pyrrolidin-1-yl)benzoic acid using Vilsmeier-Haack reaction conditions, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 3-position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability, including the use of continuous flow reactors and automated synthesis techniques.

化学反応の分析

Reduction Reactions

Reduction of the formyl group can lead to the corresponding alcohol or amine derivatives. These reactions are typically performed under anhydrous conditions to prevent side reactions.

Condensation Reactions

The compound can participate in condensation reactions with various nucleophiles, leading to the formation of more complex structures. For example, it can react with hydrazines or other amines to form hydrazones or amides.

Electrophilic Substitution

Due to the presence of the aromatic ring, electrophilic substitution reactions can occur, allowing for further functionalization of the molecule. This may involve halogenation, nitration, or sulfonation under appropriate conditions.

Cyclization Reactions

The pyrrolidine moiety can facilitate cyclization reactions, potentially forming heterocyclic compounds that may exhibit enhanced biological activity.

-

Research Findings and Applications

Recent studies have highlighted the biological activities of compounds related to 3-formyl-5-(pyrrolidin-1-yl)benzoic acid:

-

Antimicrobial Activity : Similar compounds have shown promising results against various pathogens, indicating potential applications in antibiotic development .

-

Anti-inflammatory Properties : The ability of these compounds to modulate cellular pathways suggests their use in treating inflammatory diseases.

科学的研究の応用

Organic Synthesis

3-Formyl-5-(pyrrolidin-1-yl)benzoic acid serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Conversion of the formyl group to a carboxylic acid. | KMnO₄, CrO₃ in acidic conditions |

| Reduction | Reduction of the formyl group to a hydroxymethyl group. | NaBH₄, LiAlH₄ |

| Substitution | Electrophilic substitution on the aromatic ring. | Br₂, HNO₃/H₂SO₄ |

Medicinal Chemistry

The compound's derivatives have shown potential pharmacological activities. For instance:

- Antimicrobial Activity : Various derivatives have been synthesized and tested for their effectiveness against bacterial strains.

- Anticancer Properties : Compounds derived from 3-formyl-5-(pyrrolidin-1-yl)benzoic acid have demonstrated significant inhibitory effects on cancer cell lines, including MCF-7 and A549 cells. For example, one derivative exhibited an IC₅₀ value of 3.0 µM against A549 cells, indicating potent anticancer activity .

Material Science

In industrial applications, this compound can be utilized as a precursor for specialty chemicals and materials. Its derivatives may be employed in the production of:

- Polymers : Functionalized polymers that exhibit specific properties for advanced applications.

- Dyes : Colorants that leverage the compound's structural features for enhanced color stability and vibrancy.

Case Study 1: Antimicrobial Activity

A series of pyrrolidinyl benzoic acid derivatives were synthesized to evaluate their antimicrobial properties. The study revealed that certain derivatives showed substantial activity against both gram-positive and gram-negative bacteria, suggesting their potential as new antibacterial agents .

Case Study 2: Anticancer Activity

Research into the anticancer properties of 3-formyl-5-(pyrrolidin-1-yl)benzoic acid derivatives indicated that several compounds had IC₅₀ values comparable to established chemotherapeutics like doxorubicin. The most potent derivative was found to inhibit VEGFR-2 with an IC₅₀ value significantly lower than that of standard treatments .

作用機序

The mechanism of action of 3-formyl-5-(pyrrolidin-1-yl)benzoic acid is not fully understood. its biological activity is thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The formyl group and pyrrolidinyl moiety may play crucial roles in binding to these targets and exerting their effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric properties of substituents significantly influence the compound’s behavior. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in compound 9 () is strongly electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~2-3) compared to the formyl-substituted target compound (pKa ~4-5 for benzoic acid derivatives) . The trifluoromethyl group in ’s analog further lowers pKa due to its electron-withdrawing nature.

生物活性

3-Formyl-5-(pyrrolidin-1-yl)benzoic acid is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine moiety linked to a benzoic acid structure, which is known for its diverse biological properties. The presence of the pyrrole ring enhances its interaction with biological targets, making it a candidate for various pharmacological applications.

Target Interactions

- Pyrrole-containing compounds like 3-formyl-5-(pyrrolidin-1-yl)benzoic acid have been shown to interact with multiple biological targets, influencing various cellular processes. These interactions can lead to significant changes in cellular signaling pathways, apoptosis, and cell proliferation.

Biochemical Pathways

- The compound may affect several biochemical pathways, including those involved in cancer cell survival and immune responses. Notably, pyrrole derivatives have demonstrated activity against kinases and other enzymes critical for disease progression.

Anticancer Activity

Research indicates that compounds similar to 3-formyl-5-(pyrrolidin-1-yl)benzoic acid exhibit potent anticancer properties. For instance:

- In vitro studies have shown that related pyrrole derivatives inhibit the growth of various cancer cell lines, including breast (MCF-7) and lung (A549) cancers, with IC50 values often in the low micromolar range .

- Mechanistic studies suggest that these compounds may induce apoptosis through mitochondrial pathways and inhibit cell cycle progression .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Antibacterial Activity : It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. MIC values for related compounds were reported between 3.12 to 12.5 μg/mL .

- Antifungal and Antiviral Properties : Some derivatives have demonstrated activity against fungi and viruses, with notable effects against human cytomegalovirus and Chikungunya virus .

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrrole derivatives:

Q & A

Q. What are the common synthetic routes for preparing 3-formyl-5-(pyrrolidin-1-yl)benzoic acid?

Methodological Answer:

- Step 1: Core Skeleton Formation

Begin with a benzoic acid derivative substituted at the 5-position. Introduce the pyrrolidin-1-yl group via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) using pyrrolidine and a halogenated benzoic acid precursor . - Step 2: Aldehyde Functionalization

Install the formyl group at the 3-position through directed ortho-metalation (DoM) strategies or Vilsmeier-Haack formylation. Protect the benzoic acid moiety as a methyl ester during formylation to prevent side reactions, followed by hydrolysis to regenerate the acid . - Key Considerations : Use anhydrous conditions for moisture-sensitive steps and monitor reaction progress via TLC or HPLC.

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- NMR Spectroscopy : - and -NMR to confirm substitution patterns (e.g., pyrrolidine N–CH protons at δ 2.5–3.5 ppm, aldehyde proton at δ ~9.8 ppm) .

- LC-MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]) and assess purity. LC-MS is particularly effective for detecting residual solvents or byproducts .

- Purity Assessment :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to quantify impurities (<2% threshold for publication-ready samples).

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the introduction of the pyrrolidin-1-yl group?

Methodological Answer:

- Electronic and Steric Modulation :

- Use directing groups (e.g., nitro, methoxy) on the benzoic acid scaffold to guide substitution to the 5-position. Subsequent removal of directing groups via reduction or hydrolysis ensures correct regiochemistry .

- Employ sterically hindered catalysts (e.g., XPhos Pd G3) to favor substitution at less hindered positions.

- Competitive Experiments :

Conduct parallel reactions with deuterated or fluorinated analogs to track substitution preferences via -NMR or -NMR .

Q. What strategies mitigate instability of the aldehyde group during synthesis?

Methodological Answer:

- Protection-Deprotection :

Temporarily protect the aldehyde as an acetal or oxime during harsh reaction conditions (e.g., high-temperature amination). Deprotect under mild acidic conditions (e.g., HCl in THF/water) . - Stability Optimization :

Store the compound in inert atmospheres (argon) at –20°C to prevent oxidation. Avoid prolonged exposure to light (use amber vials) .

Q. How can purification challenges due to polar byproducts be resolved?

Methodological Answer:

- Chromatography :

Use reverse-phase flash chromatography (C18 silica, water/acetonitrile gradient) to separate the target compound from polar impurities. - Recrystallization :

Optimize solvent systems (e.g., ethanol/water mixtures) for high recovery yields. For stubborn impurities, employ acid-base extraction (e.g., dissolve in NaHCO, wash with ethyl acetate) .

Q. What computational methods support reaction mechanism validation?

Methodological Answer:

- DFT Calculations :

Model reaction pathways (e.g., amination transition states) using Gaussian or ORCA software. Compare calculated -NMR chemical shifts with experimental data to validate intermediates . - Docking Studies :

If the compound is bioactive, use AutoDock Vina to predict binding interactions with target proteins, guiding SAR (structure-activity relationship) studies .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or spectral data?

Methodological Answer:

- Reproducibility Checks :

Replicate synthesis and characterization under standardized conditions (e.g., ICH Q2 guidelines). Cross-validate with independent labs. - Impurity Profiling :

Use HPLC-MS to identify trace contaminants (e.g., unreacted starting materials) that may alter physical properties . - Crystallography :

Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in spectral assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。